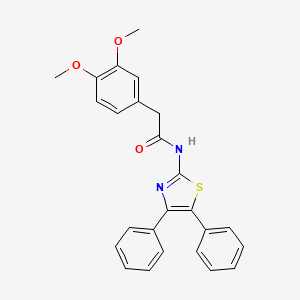

2-(3,4-dimethoxyphenyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide

Description

This compound features a 3,4-dimethoxyphenyl group connected via an acetamide linker to a 4,5-diphenyl-1,3-thiazol-2-yl heterocycle. The 4,5-diphenyl-thiazol moiety introduces steric bulk and π-π stacking capabilities, which may affect solubility and target engagement.

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O3S/c1-29-20-14-13-17(15-21(20)30-2)16-22(28)26-25-27-23(18-9-5-3-6-10-18)24(31-25)19-11-7-4-8-12-19/h3-15H,16H2,1-2H3,(H,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POKADCOTZXAHOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:

Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

Acylation Reaction: The thiazole ring is then acylated with 2-(3,4-dimethoxyphenyl)acetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions could target the thiazole ring or the acetamide group.

Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Potential use as a lead compound in drug discovery and development.

Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes or receptors, modulating their activity. The compound might inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents or Linkers

N-(3,4-Dimethoxyphenyl)-2-((5-morpholino-3H-imidazo[4,5-b]pyridin-2-yl)thio)acetamide (28a)

- Structure: Contains a 3,4-dimethoxyphenyl group linked via a thioacetamide bridge to an imidazopyridine core substituted with morpholino.

- Key Differences: Linker: Thioacetamide (C–S–C) vs. acetamide (C–O–C) in the main compound. The sulfur atom may enhance lipophilicity and alter metabolic stability. Heterocycle: Imidazopyridine vs. diphenyl-thiazol.

- Biological Activity : Potent NPP1 inhibitor (Ki = 29.6 nM) when tested with artificial substrates, but reduced efficacy with natural substrates like ATP .

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

- Structure : Features a 3,4-dichlorophenyl group linked to a thiazol ring via acetamide.

- Key Differences :

- Substituents : Electron-withdrawing chlorine atoms vs. electron-donating methoxy groups. This alters electronic properties and binding interactions.

- Thiazol Substitution : Only the thiazol ring is present, lacking the 4,5-diphenyl substitution.

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Structure : Combines 3,4-dimethoxyphenethylamine with a benzoyl group.

- Key Differences :

- Linker : Ethylamide vs. acetamide. The shorter chain reduces conformational flexibility.

- Core : Benzamide lacks heterocyclic components, limiting π-π stacking interactions.

- Synthesis : Prepared via benzoyl chloride and phenethylamine reaction (80% yield) .

Functional Analogues with Similar Heterocycles

2-(4,5-Diphenyl-1,3-thiazol-2-yl)phenol (SE)

- Structure: Thiazol ring with 4,5-diphenyl substitution and a phenolic group.

- Key Differences: Phenolic –OH vs. acetamide linker. The hydroxyl group enables excited-state intramolecular proton transfer (ESIPT), relevant for photophysical applications.

- Research Findings: Studied for ESIPT mechanisms; the diphenyl-thiazol core stabilizes keto-enol tautomers .

N-(1,3-Thiazol-2-yl)-2-(2,4,6-trimethylphenyl)acetamide

- Structure : Trimethylphenyl group linked to thiazol via acetamide.

- Key Differences : Methyl groups enhance hydrophobicity but reduce electronic diversity compared to methoxy or chloro substituents.

- Crystallography : Similar hydrogen-bonding patterns (N–H⋯N) as dichlorophenyl analog, but steric effects from trimethyl groups may hinder dimerization .

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide is a member of the thiazole derivative family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C20H20N2O2S |

| Molecular Weight | 356.45 g/mol |

| IUPAC Name | This compound |

Anticancer Properties

Research indicates that thiazole derivatives exhibit significant anticancer activity. For instance, a study demonstrated that related thiazole compounds showed IC50 values ranging from 1.61 to 1.98 µg/mL against various cancer cell lines, indicating potent cytotoxic effects . The structural features contributing to this activity include the presence of electron-donating groups and specific substitutions on the phenyl rings.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A related study assessed various thiazole derivatives for their minimum inhibitory concentration (MIC) against bacterial pathogens. The findings revealed that compounds with similar structural motifs displayed MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, suggesting strong antibacterial potential .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. Thiazole derivatives are known to inhibit key enzymes involved in cancer progression and microbial growth. For example, they may inhibit the activity of certain kinases or interfere with cellular signaling pathways critical for tumor growth and survival .

Study 1: Anticancer Activity

In a preclinical study published in MDPI, researchers synthesized a series of thiazole derivatives and tested their anticancer efficacy against multiple cell lines. The results showed that compounds with a similar thiazole moiety to our compound exhibited significant growth inhibition in cancer cells compared to standard treatments like doxorubicin .

Study 2: Antibacterial Evaluation

Another investigation focused on the antibacterial properties of thiazole derivatives. The study utilized a variety of assays to determine the effectiveness of these compounds against resistant strains of bacteria. The results indicated that certain derivatives had synergistic effects when combined with conventional antibiotics like ciprofloxacin, enhancing their overall efficacy .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound contains a thiazole ring substituted with two phenyl groups at positions 4 and 5, linked to a 3,4-dimethoxyphenylacetamide moiety. The thiazole core contributes to electron-deficient aromaticity, while the methoxy groups enhance solubility and hydrogen-bonding potential. Structural characterization typically employs X-ray crystallography (e.g., for analogous thiazole derivatives in ) and NMR spectroscopy to confirm regiochemistry and substituent orientation. Computational tools like density functional theory (DFT) can predict electronic properties and reactive sites .

Q. What synthetic routes are reported for similar thiazole-acetamide derivatives?

Multi-step synthesis is common. For example:

- Step 1 : Condensation of 3,4-dimethoxyphenylacetic acid with thiazole-2-amine precursors.

- Step 2 : Suzuki-Miyaura coupling for phenyl group introduction (analogous to ’s 11-step synthesis of AZD8931).

- Step 3 : Final amide coupling using carbodiimide reagents (EDC/HOBt). Yields are often low (2–5% in similar syntheses), necessitating purification via column chromatography or recrystallization .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Quantum chemical calculations (e.g., reaction path searches) and machine learning-driven condition screening (as in ’s ICReDD approach) can identify optimal solvents, catalysts, and temperatures. For example:

- Reaction Design : Use transition-state modeling to predict steric hindrance in the thiazole ring formation.

- Data Feedback : Integrate experimental yields with computational descriptors (e.g., Fukui indices) to refine synthetic protocols iteratively .

Q. What strategies resolve contradictions in reported biological activity data for thiazole derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) may arise from assay conditions or substituent stereochemistry. Methodological solutions include:

- Standardized Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds.

- Meta-Analysis : Apply statistical frameworks (e.g., ’s "contested data" toolkit) to reconcile divergent results across studies.

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., methoxy vs. ethoxy groups) to isolate contributing factors .

Q. How does the electronic configuration of the thiazole ring affect intermolecular interactions?

The thiazole’s electron-deficient nature promotes π-π stacking with aromatic residues in protein targets (e.g., kinase inhibitors). Polarized C=S bonds enable hydrogen bonding with catalytic lysine or aspartate residues. Spectroscopic methods like UV-Vis (for charge-transfer transitions) and cyclic voltammetry (redox potentials) quantify these interactions. Comparative studies with non-thiazole analogs (e.g., oxazole) highlight its unique electronic profile .

Methodological Considerations

Q. What experimental designs improve reproducibility in SAR studies?

- Factorial Design : Use Design of Experiments (DoE) to vary substituents (e.g., phenyl, methoxy) and reaction conditions simultaneously, minimizing experimental runs while maximizing data robustness (see ’s optimization principles).

- High-Throughput Screening : Employ microplate assays to test multiple derivatives in parallel, reducing batch variability .

Q. How can researchers validate the compound’s stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.